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  • Product: N-Methoxy-4-methylbenzamide
  • CAS: 25563-06-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of N-Methoxy-4-methylbenzamide

This guide provides a comprehensive analysis of the spectroscopic data for N-Methoxy-4-methylbenzamide (CAS No. 25563-06-8), a key intermediate in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic data for N-Methoxy-4-methylbenzamide (CAS No. 25563-06-8), a key intermediate in organic synthesis. As a hydroxamic acid derivative, its precise structural confirmation is paramount for its application in research and development, particularly in medicinal chemistry and materials science where such scaffolds are of growing interest.[1] This document is structured to provide not just the data, but the underlying scientific rationale for its acquisition and interpretation, reflecting field-proven methodologies for researchers, scientists, and drug development professionals.

Molecular Structure and Overview

N-Methoxy-4-methylbenzamide belongs to the family of N-alkoxyamides. Its structure features a p-toluoyl group attached to an N-methoxyamine moiety. This arrangement provides a unique electronic and steric environment that is reflected in its spectroscopic signatures. The unambiguous confirmation of this structure is critical, as isomers such as 4-methoxy-N-methylbenzamide possess distinctly different chemical properties.[2][3]

The molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol .[4]

Caption: Molecular Structure of N-Methoxy-4-methylbenzamide.

Integrated Spectroscopic Workflow

The structural elucidation of a molecule like N-Methoxy-4-methylbenzamide is not a linear process but an integrated workflow. Each spectroscopic technique provides a piece of the puzzle, and together, they offer a self-validating system for confirming the molecular identity beyond any reasonable doubt.

Caption: Integrated workflow for spectroscopic structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Rationale

¹H NMR spectroscopy is the cornerstone for determining the proton framework of a molecule. For N-Methoxy-4-methylbenzamide, this technique is essential to confirm the substitution pattern on the aromatic ring (distinguishing it from ortho and meta isomers) and to verify the presence and connectivity of the methyl and methoxy groups. The choice of a high-field instrument (e.g., 400-600 MHz) is crucial for resolving the coupling between the aromatic protons, providing clear evidence of the 1,4-disubstitution pattern.

Experimental Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried, purified compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak at δ 7.26 ppm.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard (or the residual solvent peak is used) to calibrate the chemical shift scale to δ 0.00 ppm.

  • Data Acquisition: Record the spectrum on a 400 MHz (or higher) NMR spectrometer at room temperature. A sufficient number of scans (typically 16-64) are acquired to ensure a high signal-to-noise ratio.

Data Presentation and Interpretation

The ¹H NMR spectrum provides definitive evidence for the structure.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~8.98broad singlet1H-N-H
7.64doublet2H7.9Ar-H (ortho to C=O)
7.20doublet2H6.2Ar-H (ortho to CH₃)
3.85singlet3H-O-CH
2.38singlet3H-Ar-CH
Data sourced from supporting information of a peer-reviewed publication.[5]

Interpretation:

  • Aromatic Region (δ 7.0-8.0): The presence of two distinct doublets, each integrating to 2H, is the classic signature of a 1,4-disubstituted (para) benzene ring. The downfield shift of the doublet at δ 7.64 is due to the deshielding effect of the electron-withdrawing carbonyl group. The upfield doublet at δ 7.20 corresponds to the protons adjacent to the electron-donating methyl group.[5]

  • Aliphatic/Methoxy Region (δ 2.0-4.0): The sharp singlet at δ 2.38 ppm, integrating to 3H, is unequivocally assigned to the protons of the methyl group on the aromatic ring. The singlet at δ 3.85 ppm corresponds to the three protons of the N-methoxy group.[5]

  • Amide Proton (δ ~8.98): A broad singlet observed far downfield is characteristic of the amide N-H proton. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its labile nature means it is sometimes not observed or its chemical shift can be highly dependent on concentration and solvent.[5]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Rationale

While ¹H NMR maps the proton skeleton, ¹³C NMR provides a direct count of unique carbon environments and insight into their electronic nature. It is indispensable for locating the carbonyl carbon and confirming the total carbon count of the molecule. A proton-decoupled sequence is standard to ensure each unique carbon appears as a single, sharp line, simplifying the spectrum.

Experimental Protocol
  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃) is typically used compared to ¹H NMR, due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: The spectrum is recorded on a spectrometer operating at a corresponding frequency (e.g., 101 MHz for a 400 MHz instrument).

  • Technique: A standard proton-decoupled pulse sequence is employed. A longer acquisition time and a higher number of scans are required to achieve a good signal-to-noise ratio.

Data Presentation and Interpretation

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
166.7C =O (Amide Carbonyl)
142.6Ar-C (quaternary, C-CH₃)
129.4Ar-C H (ortho to C=O)
129.1Ar-C (quaternary, C-C=O)
127.2Ar-C H (ortho to CH₃)
64.5O-C H₃
21.6Ar-C H₃
Data sourced from supporting information of a peer-reviewed publication.[5]

Interpretation:

  • Carbonyl Carbon (δ ~166.7): The signal in the far downfield region is characteristic of an amide carbonyl carbon.[5]

  • Aromatic Carbons (δ 127-143): Four signals are observed in the aromatic region, consistent with the symmetry of a 1,4-disubstituted ring. Two signals correspond to protonated carbons (CH) and two to quaternary carbons (C). The signal at δ 142.6 ppm is assigned to the carbon bearing the methyl group, while the signal at δ 129.1 ppm is assigned to the carbon attached to the amide group.[5][6]

  • Aliphatic Carbons (δ 20-65): The signal at δ 21.6 ppm is a typical value for an aryl-bound methyl carbon. The signal at δ 64.5 ppm is assigned to the methoxy carbon, shifted downfield due to its attachment to the electronegative oxygen atom.[5][6]

Infrared (IR) Spectroscopy

Expertise & Rationale

IR spectroscopy is a rapid and powerful technique for identifying key functional groups. The primary diagnostic absorption for N-Methoxy-4-methylbenzamide is the strong carbonyl (C=O) stretch of the amide group. Its exact frequency provides information about the electronic environment. Attenuated Total Reflectance (ATR) is the preferred modern technique as it requires minimal sample preparation and provides high-quality, reproducible data for solid or liquid samples.[7]

Experimental Protocol
  • Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

  • Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The data is reported in wavenumbers (cm⁻¹).

Data Presentation and Interpretation

The IR spectrum highlights the key functional groups present in the molecule.

Wavenumber (ν) cm⁻¹IntensityAssignment
3404MediumN-H Stretch
3058MediumAromatic C-H Stretch
2923MediumAliphatic C-H Stretch
1599StrongC=O Stretch (Amide I band)
1504MediumAromatic C=C Stretch
1237StrongC-N Stretch / N-O Stretch
Data sourced from a doctoral thesis.[7]

Interpretation:

  • N-H Stretch: The peak at 3404 cm⁻¹ is indicative of the N-H stretching vibration.[7]

  • C-H Stretches: Absorptions above 3000 cm⁻¹ (3058 cm⁻¹) are characteristic of aromatic C-H stretches, while those just below 3000 cm⁻¹ (2923 cm⁻¹) are due to the aliphatic C-H stretches of the methyl and methoxy groups.[7][8]

  • Carbonyl (C=O) Stretch: The very strong absorption at 1599 cm⁻¹ is the most prominent feature of the spectrum and is definitively assigned to the amide C=O stretching vibration (Amide I band).[7]

  • Aromatic C=C Stretches: The absorptions in the 1500-1600 cm⁻¹ region confirm the presence of the benzene ring.[7]

  • Fingerprint Region (<1500 cm⁻¹): The strong band at 1237 cm⁻¹ is likely due to a combination of C-N and N-O stretching vibrations, providing further evidence for the amide and methoxyamine functionalities.[7]

Mass Spectrometry (MS)

Expertise & Rationale

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint. High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the gold standard. It allows for the determination of the molecular formula by providing a highly accurate mass of the protonated molecule ([M+H]⁺).

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The solution is infused into the ESI source of a mass spectrometer (e.g., a TOF or Orbitrap analyzer) at a slow, constant flow rate.

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, it produces gas-phase ions of the analyte, primarily the protonated molecule [M+H]⁺ in positive ion mode.

  • Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a spectrum is generated.

Data Presentation and Interpretation

The mass spectrum confirms the molecular weight and provides clues to the structure's stability.

IonCalculated m/zObserved m/z
[M+H]⁺166.0863166.21
Observed m/z sourced from a peer-reviewed publication.[5]

Interpretation: The molecular weight of N-Methoxy-4-methylbenzamide (C₉H₁₁NO₂) is 165.19. The observation of a protonated molecular ion [M+H]⁺ at m/z 166.21 is in excellent agreement with the expected value and confirms the molecular formula.[5]

Proposed Fragmentation Pathway: Under ionization conditions, the molecular ion can undergo fragmentation. A primary and highly favorable fragmentation pathway for this class of compounds is the cleavage of the acyl-nitrogen bond (α-cleavage), leading to the formation of a stable p-toluoyl cation.

Caption: Proposed primary fragmentation of N-Methoxy-4-methylbenzamide.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous and self-consistent structural confirmation of N-Methoxy-4-methylbenzamide. ¹H NMR confirms the para-substitution pattern of the aromatic ring and the presence of methyl and methoxy groups. ¹³C NMR validates the carbon skeleton and identifies the carbonyl function. IR spectroscopy provides clear evidence for the key amide functional group, while HRMS confirms the elemental composition and molecular weight. This comprehensive dataset serves as an authoritative reference for researchers utilizing this compound in further scientific endeavors.

References

  • Güzin Aslan, H. & Lütfiye, Ç. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. ORGANIC AND BIOCHEMISTRY. [Link]

  • Kudelko, A., & Luczynski, M. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Molecules, 27(15), 4983. [Link]

  • Vemuri, P. Y. (2022). Development of new chemical oxidative, step and atom efficient C-N and N-N bond forming coupling reactions. RWTH Publications. [Link]

  • Wang, L., et al. (2018). Reductive Cleavage of N–O Bond: Elemental Sulfur-Mediated Conversion of N-Alkoxyamides to Amides. Electronic Supplementary Information. [Link]

  • Luczynski, M., & Kudelko, A. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Molecules, 27(15), 4983. [Link]

  • Schmiedel, D., et al. (2015). Ruthenium-Catalyzed C–H Oxygenation on Aryl Weinreb Amides. Supporting Information. [Link]

  • Li, B., et al. (2018). Cp*CoIII-catalyzed formal [4 + 2] cycloaddition of benzamides to afford quinazolinone derivatives. Supporting Information. [Link]

  • Nájera, C., et al. (2004). Lithium/DTBB-Induced Reduction of N-Alkoxyamides and Acyl Azides. Arkivoc, 2004(5), 167-182. [Link]

  • Moriyama, K., et al. (2017). Supporting Information for: Hypervalent Iodine(III)-Catalyzed Intermolecular C(sp3)–H/N–H Cross-Coupling. [Link]

  • Bilgic, M., & Tunc, S. (2015). Fourier transform infrared spectrum of N, N -diethyl- m -toluamide (DEET) and its inclusion complexes with b -cyclodextrin. ResearchGate. [Link]

  • Yuan, J., & Liu, Y. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(3), o647. [Link]

  • U.S. Department of Health and Human Services. (2017). Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). Agency for Toxic Substances and Disease Registry. [Link]

  • Angene Chemical. 3-iodo-N-methoxy-4-methylbenzamide. [Link]

  • Yuan, J., & Liu, Y. (2012). 4-Methoxy-N-methylbenzamide. ResearchGate. [Link]

  • U.S. Department of Health and Human Services. (2017). Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). Agency for Toxic Substances and Disease Registry. [Link]

  • U.S. Department of Health and Human Services. (2017). Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). Agency for Toxic Substances and Disease Registry. [Link]

  • National Center for Biotechnology Information. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). [Link]

  • Sir-Ez-Zine, M., et al. (2019). Larrea divaricata volatilome and antimicrobial activity against Monilinia fructicola. CONICET. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to Sourcing High-Purity N-Methoxy-4-methylbenzamide for Pharmaceutical R&amp;D

Authored for Researchers, Scientists, and Drug Development Professionals In the exacting world of pharmaceutical development, the principle of "garbage in, garbage out" holds immutable truth. The quality of your starting...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the exacting world of pharmaceutical development, the principle of "garbage in, garbage out" holds immutable truth. The quality of your starting materials is not merely a preliminary checkbox but the very foundation upon which the safety, efficacy, and reproducibility of a therapeutic candidate are built. N-Methoxy-4-methylbenzamide, a versatile benzamide derivative, serves as a crucial intermediate and building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity is not a trivial specification; it is a critical determinant of downstream success. This guide provides an in-depth framework for navigating the commercial landscape of high-purity N-Methoxy-4-methylbenzamide, ensuring that your procurement strategy is as scientifically rigorous as your research.

Section 1: The Commercial Supplier Landscape

The first step in procurement is identifying reputable suppliers who can consistently provide materials meeting the stringent requirements of pharmaceutical research. The market includes large, well-known catalog companies as well as specialized manufacturers. The key is to look for suppliers who cater to the pharmaceutical and biotechnology sectors and can provide comprehensive documentation.

Prominent Commercial Suppliers Include:

  • Sigma-Aldrich (Merck): A global leader in research chemicals, offering various grades of N-Methoxy-4-methylbenzamide, often accompanied by accessible certificates of analysis (CoA).

  • Thermo Fisher Scientific (Alfa Aesar/Acros Organics): Provides a broad range of chemicals for research and development, including the target compound, with a strong distribution network.

  • TCI (Tokyo Chemical Industry): A reputable supplier known for its extensive catalog of high-quality organic reagents for research and synthesis.

  • Chem-Impex: Offers a wide array of chemical intermediates and building blocks, often serving the pharmaceutical development sector.[1]

  • Simson Pharma: A supplier that emphasizes its role in providing reference standards and compounds accompanied by a Certificate of Analysis.

  • ChemicalBook: An online directory that lists multiple suppliers and manufacturers, primarily in China, which can be a valuable resource for sourcing.[2]

This list is not exhaustive but represents a starting point for identifying potential partners. The ultimate selection should be based on a thorough qualification process.

Section 2: The Cornerstone of Procurement: A Framework for Rigorous Supplier Qualification

Selecting a supplier is not a one-time decision but the beginning of a partnership grounded in quality. A robust qualification workflow is essential to mitigate risks associated with raw material variability. This process moves from initial vetting to deep analytical verification.

Supplier_Qualification_Framework cluster_vetting Phase 1: Initial Vetting & Documentation Review cluster_analytical Phase 2: Empirical Verification cluster_approval Phase 3: Approval & Lifecycle Management A Identify Potential Suppliers B Request & Scrutinize Product Specifications A->B C Review Sample Certificate of Analysis (CoA) B->C D Assess Supplier's Quality System (e.g., ISO 9001, GMP Compliance Statements) C->D E Procure Sample Lot for In-House Testing D->E If documentation is satisfactory F Conduct Orthogonal Analytical Tests (e.g., HPLC, NMR, MS, KF) E->F G Compare In-House Data with Supplier's CoA F->G H Decision Point: Data Concordant? G->H H->A No (Re-evaluate or Reject Supplier) I Approve Supplier & Establish Incoming Material Specs H->I Yes J Implement Routine QC Testing for Each New Lot I->J L Manage Supplier Change Notifications I->L K Periodic Supplier Performance Audits J->K

Caption: A comprehensive workflow for qualifying and managing raw material suppliers.

Section 3: Deconstructing the Certificate of Analysis: Critical Quality Attributes (CQAs)

A Certificate of Analysis is more than a piece of paper; it is a testament to the quality of the material. As a scientist, you must be able to interpret this document and understand the significance of each parameter. For a critical intermediate like N-Methoxy-4-methylbenzamide, several attributes demand close attention.

Table 1: Critical Quality Attributes for N-Methoxy-4-methylbenzamide

CQA ParameterSignificance in Drug DevelopmentTypical SpecificationKey Analytical Method(s)
Identity Ensures the correct molecular structure is being used, preventing catastrophic errors in synthesis.Conforms to reference spectrum/structure¹H NMR, ¹³C NMR, Mass Spectrometry (MS), FTIR
Assay (Purity) The most critical parameter. Impurities can lead to side reactions, generate toxic byproducts, and reduce the yield of the desired API.≥ 98% (often ≥ 99.5% for GMP grade)HPLC (UV), GC (FID), Quantitative NMR (qNMR)
Appearance A basic but important indicator of gross contamination or degradation.White to off-white crystalline solidVisual Inspection
Water Content Water can interfere with moisture-sensitive reactions (e.g., those using organometallics) and affect the true stoichiometry of the reaction.≤ 0.5%Karl Fischer (KF) Titration
Residual Solvents Solvents from the final crystallization/purification step can be toxic and are strictly regulated by ICH guidelines.Complies with ICH Q3C limitsHeadspace Gas Chromatography (GC-HS)
Related Substances Identifies and quantifies impurities structurally related to the main compound, which are often the most difficult to remove later.Individual impurity ≤ 0.1%, Total impurities ≤ 0.5%Area normalization by HPLC or GC

Section 4: Field-Proven Protocols: Verifying Purity via HPLC

Trust, but verify. Independent verification of a supplier's CoA is a cornerstone of a robust quality system.[3][4] High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment.

Experimental Protocol: HPLC Purity Assay for N-Methoxy-4-methylbenzamide

  • Objective: To determine the purity of N-Methoxy-4-methylbenzamide by area percent normalization.

  • Materials:

    • N-Methoxy-4-methylbenzamide sample

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water (H₂O)

    • Formic acid (FA)

    • Volumetric flasks, pipettes, and autosampler vials

  • Instrumentation:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD)

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Sample Preparation:

      • Accurately weigh approximately 10 mg of the N-Methoxy-4-methylbenzamide sample.

      • Dissolve in a 1:1 mixture of ACN/H₂O in a 10 mL volumetric flask to achieve a concentration of ~1 mg/mL.

      • Further dilute to a working concentration of ~0.1 mg/mL for injection.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Injection Volume: 5 µL

      • Detection Wavelength: 245 nm (or as determined by UV scan)

      • Gradient Program:

        Time (min) % Mobile Phase B
        0.0 20
        15.0 95
        18.0 95
        18.1 20

        | 22.0 | 20 |

    • Data Analysis:

      • Integrate all peaks in the chromatogram.

      • Calculate the area percent of the main peak relative to the total area of all peaks.

      • Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Section 5: The Domino Effect: How Starting Material Purity Impacts Drug Development

The decision to use a lower-purity, less-characterized raw material can have cascading negative consequences throughout the development lifecycle. This is not merely a theoretical risk; it is a common cause of significant delays and budget overruns.

Purity_Consequences cluster_input Raw Material Choice cluster_synthesis API Synthesis cluster_api Resulting API Batch cluster_outcome Development & Regulatory Outcome A High-Purity, Well-Characterized N-Methoxy-4-methylbenzamide C Predictable & Reproducible Reaction Profile A->C B Low-Purity or Poorly-Characterized N-Methoxy-4-methylbenzamide D Unpredictable Side Reactions & Impurity Formation B->D E Consistent, High-Purity API with Defined Impurity Profile C->E F Variable API Purity with Unknown/Reactive Impurities D->F G Streamlined Process Development & Smooth Regulatory Filing E->G H Costly Purification Challenges, Batch Failures, Toxicology Issues, & Regulatory Delays F->H

Sources

Protocols & Analytical Methods

Method

detailed protocol for N-Methoxy-4-methylbenzamide synthesis

An Application Note for the Synthesis of N-Methoxy-4-methylbenzamide Topic: Detailed Protocol for N-Methoxy-4-methylbenzamide Synthesis Audience: Researchers, scientists, and drug development professionals. Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of N-Methoxy-4-methylbenzamide

Topic: Detailed Protocol for N-Methoxy-4-methylbenzamide Synthesis Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Weinreb Amides

N-Methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally versatile intermediates in modern organic synthesis.[1] Their significance stems from a unique reactivity profile: they readily react with organometallic reagents, such as Grignard or organolithium reagents, to produce ketones. Crucially, the reaction halts at the ketone stage due to the formation of a stable, chelated tetrahedral intermediate, which prevents the over-addition that typically plagues the synthesis of ketones from more reactive acylating agents like acid chlorides or esters.[1][2]

N-Methoxy-4-methylbenzamide, the subject of this protocol, serves as a stable and reliable precursor for the synthesis of various 4-methyl-substituted ketones. These ketones are valuable building blocks in the development of pharmaceuticals and other biologically active molecules. This guide provides a detailed, field-tested protocol for the preparation of N-Methoxy-4-methylbenzamide from 4-methylbenzoyl chloride, emphasizing the rationale behind each step to ensure reproducibility and safety.

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The nitrogen atom of N,O-dimethylhydroxylamine attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. A non-nucleophilic base, pyridine, is employed to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Reaction Scheme:

Materials and Equipment

Reagent and Solvent Data
CompoundFormulaMW ( g/mol )RoleCAS No.Key Properties
4-Methylbenzoyl chlorideC₈H₇ClO154.60Starting Material874-60-2Corrosive, lachrymator, reacts with water.[3][4]
N,O-Dimethylhydroxylamine HClC₂H₈ClNO97.56Nucleophile6638-79-5Hygroscopic solid.[5]
PyridineC₅H₅N79.10Base/Solvent110-86-1Flammable, toxic, characteristic odor.
Dichloromethane (DCM)CH₂Cl₂84.93Solvent75-09-2Volatile, suspected carcinogen.
Hydrochloric Acid (1 M)HCl36.46Workup7647-01-0Aqueous solution, corrosive.
Sat. Sodium BicarbonateNaHCO₃84.01Workup144-55-8Aqueous solution, base.
Anhydrous Sodium SulfateNa₂SO₄142.04Drying Agent7757-82-6Hygroscopic solid.
Product
N-Methoxy-4-methylbenzamideC₁₀H₁₃NO₂179.22Product51337-73-4Expected as a liquid or low-melting solid.[6]
Required Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography (column, flasks)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or meter

Safety and Handling Protocols

This procedure must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.

  • 4-Methylbenzoyl Chloride: Highly corrosive and causes severe skin burns and eye damage.[4] It is also a lachrymator (induces tearing). Handle with extreme care, avoiding inhalation of vapors and direct skin contact.[7][8]

  • Pyridine: A flammable and toxic liquid. It is readily absorbed through the skin and can cause damage to the central nervous system and liver. Ensure the fume hood has adequate airflow.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by handling it exclusively in the fume hood.

  • Quenching: The reaction workup involves quenching with aqueous acid. This can be exothermic. Perform additions slowly, especially during the initial stages.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to final product characterization.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis Setup 1. Assemble Glassware (Flask, Stirrer, Funnel) Reagents 2. Dissolve Amine HCl in Pyridine/DCM Setup->Reagents Cool 3. Cool to 0 °C (Ice Bath) Reagents->Cool Add 4. Add Acyl Chloride (Dropwise) Cool->Add Stir 5. Stir at RT (2-4 hours) Add->Stir Quench 6. Quench with 1M HCl Stir->Quench Extract 7. Extract with DCM Quench->Extract Wash 8. Wash Organic Layer (HCl, NaHCO₃, Brine) Extract->Wash Dry 9. Dry with Na₂SO₄ Wash->Dry Evaporate 10. Evaporate Solvent Dry->Evaporate Chromatography 11. Column Chromatography Evaporate->Chromatography Characterize 12. Characterize Product (NMR, IR, MS) Chromatography->Characterize

Caption: Workflow for N-Methoxy-4-methylbenzamide Synthesis.

Step-by-Step Synthesis Protocol

1. Reaction Setup and Reagent Preparation

  • To a 250 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add N,O-dimethylhydroxylamine hydrochloride (1.0 eq).

  • Under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (DCM) and anhydrous pyridine (2.0-3.0 eq). Stir the resulting slurry.

    • Rationale: Anhydrous conditions are crucial as 4-methylbenzoyl chloride readily hydrolyzes with water. Pyridine acts as both a base to deprotonate the hydroxylamine hydrochloride to its active free-amine form and to neutralize the HCl produced during the reaction. Using it in excess ensures the reaction goes to completion.

2. Acyl Chloride Addition

  • Dissolve 4-methylbenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and transfer it to the dropping funnel.

  • Cool the flask containing the hydroxylamine slurry to 0 °C using an ice/water bath.

  • Add the 4-methylbenzoyl chloride solution dropwise to the stirred slurry over 20-30 minutes. Maintain the internal temperature below 5 °C during the addition.

    • Rationale: The reaction between an acyl chloride and an amine is highly exothermic. A slow, controlled addition at 0 °C prevents the formation of side products and ensures reaction stability.

3. Reaction Progression

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Let the reaction stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-methylbenzoyl chloride) is consumed.

    • Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a critical tool for real-time monitoring to avoid unnecessarily long reaction times or premature workup.

4. Workup and Isolation

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing 1 M HCl.[9]

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash sequentially with:

    • 1 M HCl (to remove residual pyridine).

    • Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).[10]

    • Brine (saturated NaCl solution) (to remove bulk water).

  • Dry the resulting organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: This aqueous workup sequence systematically removes the base, unreacted starting materials, and byproducts, leading to a crude product that is easier to purify.

5. Purification

  • The crude product, an oil or a low-melting solid, should be purified by flash column chromatography on silica gel.

  • A solvent system of ethyl acetate in hexanes is typically effective. The optimal ratio should be determined by TLC analysis.

  • Combine the fractions containing the pure product (as identified by TLC) and remove the solvent by rotary evaporation to yield N-Methoxy-4-methylbenzamide as a pure compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the methyl group on the ring, and the N-methoxy and N-methyl protons.

  • ¹³C NMR: Expect signals for the carbonyl carbon, aromatic carbons, and the three distinct methyl carbons.

  • FT-IR: Look for a strong carbonyl (C=O) stretching frequency, typically around 1640-1660 cm⁻¹.

  • Mass Spectrometry: To confirm the molecular weight (179.22 g/mol ).

References

  • BenchChem. (2025).
  • Google Patents. (2011). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • ChemicalBook. N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5.
  • Yuan, J., & Liu, Y.-J. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Crystallographic Communications, E68(3), o647. [Link]

  • Yuan, J., & Liu, Y.-J. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E, Structure Reports Online, 68(Pt 3), o647. [Link]

  • Chem-Impex. 4-Fluoro-N-methoxy-N-methylbenzamide. [Link]

  • PubChem. N-Methoxy-N,4-dimethylbenzamide. [Link]

  • ResearchGate. (2019). Synthesis of N, O-dimethylhydroxylamine hydrochloride. [Link]

  • Journal of the Korean Chemical Society. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. [Link]

  • DOI. (n.d.). Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation. [Link]

  • PubChem. 4-Methylbenzoyl Chloride. [Link]

  • PubChem. 4-Fluoro-N-methoxy-N-methylbenzamide. [Link]

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  • Wikipedia. Weinreb ketone synthesis. [Link]

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Application

Application Notes: The Strategic Use of N-Methoxy-4-methylbenzamide in Advanced Cross-Coupling Reactions

This technical guide is designed for researchers, synthetic chemists, and drug development professionals. It provides an in-depth exploration of N-Methoxy-4-methylbenzamide, a prominent member of the N-methoxy-N-methylam...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, synthetic chemists, and drug development professionals. It provides an in-depth exploration of N-Methoxy-4-methylbenzamide, a prominent member of the N-methoxy-N-methylamide (Weinreb amide) class, and its pivotal role as a reagent in carbon-carbon and carbon-heteroatom bond-forming reactions. We will dissect the mechanistic principles that make this reagent a superior choice for controlled acylation and explore its expanding applications in modern transition-metal-catalyzed cross-coupling.

Introduction: The Weinreb Amide Advantage

N-Methoxy-4-methylbenzamide belongs to a class of uniquely effective acylating agents known as Weinreb amides.[1] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, these reagents were designed to overcome a fundamental challenge in organic synthesis: the over-addition of highly reactive organometallic reagents to carboxylic acid derivatives.[2][3]

Traditional acylating agents like acid chlorides or esters, when treated with organolithium or Grignard reagents, often yield tertiary alcohols as byproducts due to the high reactivity of the initially formed ketone intermediate.[3] Weinreb amides, including N-methoxy-4-methylbenzamide, elegantly solve this problem. The key to their utility lies in the N-methoxy-N-methyl group, which participates in the reaction to form a stable, chelated tetrahedral intermediate upon nucleophilic attack.[3] This intermediate is unreactive towards further nucleophilic addition and only collapses to the desired ketone upon aqueous acidic workup.[4][5] This controlled reactivity provides a reliable and high-yield pathway to ketones, making it a cornerstone of modern synthesis.[3][6]

The aromatic core of N-Methoxy-4-methylbenzamide also allows for further functionalization through electrophilic aromatic substitution or by leveraging its inherent properties in more complex cross-coupling scenarios, expanding its versatility.[7]

The Weinreb Ketone Synthesis: A Foundational Acyl-Coupling Protocol

The most prominent application of N-Methoxy-4-methylbenzamide is in the Weinreb ketone synthesis, a robust method for coupling an acyl group with a wide range of nucleophiles to form ketones.[2]

The Underlying Mechanism

The exceptional control exerted by the Weinreb amide is rooted in its reaction mechanism. An organometallic reagent (R²-M) adds to the amide carbonyl, forming a tetrahedral intermediate. The oxygen and methoxy-nitrogen atoms of the amide chelate the metal cation (e.g., Li⁺ or Mg²⁺), creating a stable five-membered ring. This chelated intermediate prevents the elimination of the amide group and subsequent over-addition. The desired ketone is liberated only after the chelate is broken during an acidic workup.

Weinreb_Mechanism reagents N-Methoxy-4-methylbenzamide + R²-M (e.g., Grignard) intermediate Stable Chelated Tetrahedral Intermediate reagents->intermediate 1. Nucleophilic Attack 2. Chelation workup Aqueous Acidic Workup (e.g., H₃O⁺) intermediate->workup Quench ketone Desired Ketone (4-Methyl-R²-ketone) workup->ketone byproduct Byproducts (e.g., MeONHMe·HCl) workup->byproduct

Mechanism of the Weinreb Ketone Synthesis.
Protocol 1: Synthesis of 1-(p-tolyl)propan-1-one via Weinreb Ketone Synthesis

This protocol details the reaction of N-Methoxy-4-methylbenzamide with ethylmagnesium bromide. It is a representative procedure that can be adapted for various Grignard or organolithium reagents.

Materials:

  • N-Methoxy-4-methylbenzamide

  • Ethylmagnesium bromide (e.g., 3.0 M solution in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add N-Methoxy-4-methylbenzamide (1.0 eq) and anhydrous THF to a dry Schlenk flask.

  • Cooling: Cool the resulting solution to 0 °C using an ice bath.

  • Reagent Addition: Add the ethylmagnesium bromide solution (1.2 eq) dropwise via a syringe or dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(p-tolyl)propan-1-one.

Scope and Versatility

The Weinreb ketone synthesis is compatible with a wide array of organometallic reagents and functional groups.

Organometallic Reagent (R-M)Typical Substrate ScopeKey Advantages
Grignard Reagents (R-MgX) Alkyl, aryl, vinyl, alkynylCommercially available, broad functional group tolerance.
Organolithium Reagents (R-Li) Alkyl, aryl, heteroarylHighly reactive, useful for less reactive amides or hindered substrates.
Organocuprates (R₂CuLi) For α,β-unsaturated amidesPromotes 1,4-conjugate addition.
Phosphonium Ylides Non-classical Wittig reactionMilder conditions, avoids strongly basic/reactive organometallics.[8]

N-Methoxy-4-methylbenzamide in Modern Cross-Coupling Reactions

Beyond its classic role, the Weinreb amide moiety can participate in and influence modern transition-metal-catalyzed cross-coupling reactions, showcasing its versatility.

The Weinreb Amide as a Directing Group

The carbonyl and methoxy groups can act as directing groups in certain catalytic cycles. A notable example is a rhodium-catalyzed cross-coupling reaction between electron-deficient alkenes, where the Weinreb amide directs the C-H activation and subsequent coupling, leading to functionalized (Z,E)-butadienes.[9] This application highlights a more advanced use of the amide beyond simple acylation.

Sequential One-Pot Addition and Cross-Coupling

A highly efficient strategy involves the sequential, one-pot reaction of a Weinreb amide with two different organolithium reagents.[10] The first organolithium reagent adds to form the stable tetrahedral intermediate. Then, a palladium catalyst and a second, different organolithium reagent are introduced. A Pd-catalyzed cross-coupling occurs with the intermediate, leading to a highly functionalized, unsymmetrical ketone.[10] This method provides modular access to complex ketones under mild conditions.

Workflow for Sequential 1,2-Addition/Cross-Coupling.
Sonogashira Coupling of Weinreb Amide Derivatives

While N-Methoxy-4-methylbenzamide itself is not a typical substrate for Sonogashira coupling, Weinreb amides can be incorporated into molecules that are. For instance, an aryl halide moiety on the acyl portion of a Weinreb amide can readily undergo a Sonogashira reaction. The Sonogashira coupling is a palladium- and copper-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides.[11][12] The Weinreb amide group is generally stable under these conditions, allowing for the synthesis of complex molecules containing both an alkyne and a latent ketone functionality.

Illustrative Example: Sonogashira Coupling Protocol This is a general protocol for the coupling of a terminal alkyne with an aryl halide, a reaction compatible with the presence of a Weinreb amide group elsewhere in the molecule.

Materials:

  • Aryl halide substrate (containing a Weinreb amide moiety) (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • Setup: To a dry reaction vessel, add the aryl halide substrate, palladium catalyst, and CuI under an inert atmosphere.

  • Solvent and Reagents: Add the anhydrous solvent, followed by the amine base and the terminal alkyne.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction mixture, filter through a pad of celite to remove the catalyst, and rinse with an organic solvent like ethyl acetate.

  • Extraction: Concentrate the filtrate and partition between water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to obtain the desired coupled product.

Synthesis of N-Methoxy-4-methylbenzamide

The reagent itself is readily prepared from common starting materials, making it highly accessible.

Protocol 2: Preparation from 4-Methylbenzoyl Chloride

The most common and straightforward synthesis involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride.[3]

Materials:

  • 4-Methylbenzoyl chloride

  • N,O-dimethylhydroxylamine hydrochloride

  • Pyridine or another suitable base (e.g., triethylamine)

  • Anhydrous dichloromethane (DCM) or chloroform

  • 1 M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • Setup: In a round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM. Cool the mixture to 0 °C.

  • Base Addition: Slowly add pyridine (2.2 eq).

  • Acid Chloride Addition: Add a solution of 4-methylbenzoyl chloride (1.0 eq) in DCM dropwise to the mixture, keeping the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup: Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting N-Methoxy-4-methylbenzamide is often pure enough for subsequent use, but can be further purified by crystallization or chromatography if necessary.

References

  • N-Methoxy-N-methylbenzamide: A Cornerstone in the Synthesis of Heterocyclic Compounds. (URL: [Link])

  • Weinreb ketone synthesis - 博客 | 文学城. (URL: [Link])

  • Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Molecules. (URL: [Link])

  • A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Synlett. (URL: [Link])

  • Weinreb amide directed cross-coupling reaction between electron-deficient alkenes catalyzed by a rhodium catalyst. Organic & Biomolecular Chemistry. (URL: [Link])

  • Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. (URL: [Link])

  • Weinreb Amides in Organic Synthesis ism2. (URL: [Link])

  • The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research. (URL: [Link])

  • Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles. Organic Letters. (URL: [Link])

  • Weinreb ketone synthesis - chemeurope.com. (URL: [Link])

  • One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Chemical Communications. (URL: [Link])

  • Weinreb Synthesis - Explore the Science & Experts | ideXlab. (URL: [Link])

  • 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E. (URL: [Link])

  • (PDF) 4-Methoxy-N-methylbenzamide - ResearchGate. (URL: [Link])

  • Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Molecules. (URL: [Link])

  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International. (URL: [Link])

  • and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. (URL: [Link])

  • Weinreb ketone synthesis - Wikipedia. (URL: [Link])

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. (URL: [Link])

  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

  • Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates. The Journal of Organic Chemistry. (URL: [Link])

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. (URL: [Link])

  • Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters. (URL: [Link])

  • Palladium-Catalyzed Preparation of Weinreb Amides from Boronic Acids and N-Methyl-N-methoxycarbamoyl Chloride. The Journal of Organic Chemistry. (URL: [Link])

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. (URL: [Link])

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Stereoselective Synthesis of the Western Fragment of Vancoresmycin. Organic Letters. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

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Method

Application Notes and Protocols: N-Methoxy-4-methylbenzamide in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of N-Methoxy-4-methylbenzamide in Modern Synthesis In the landscape of pharmaceutical development, the efficient and c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of N-Methoxy-4-methylbenzamide in Modern Synthesis

In the landscape of pharmaceutical development, the efficient and controlled construction of complex molecular architectures is paramount. N-Methoxy-4-methylbenzamide, a specialized Weinreb amide, has emerged as a critical building block for the synthesis of pharmaceutical intermediates. Its unique structural features offer chemists precise control over notoriously challenging carbon-carbon bond formations, enabling the construction of ketones and functionalized aromatic systems with high fidelity.

The N-methoxy-N-methylamide functionality, the hallmark of a Weinreb amide, provides a stable, chelated tetrahedral intermediate upon reaction with aggressive organometallic reagents. This intermediate circumvents the common problem of over-addition, which plagues reactions with more traditional acylating agents like esters or acid chlorides, thus preventing the formation of undesired tertiary alcohols.[1] The presence of the 4-methyl group on the benzoyl moiety introduces subtle yet significant electronic and steric effects, influencing the reactivity of the aromatic ring and providing a valuable point of differentiation from its unsubstituted counterpart, N-methoxy-N-methylbenzamide.[2][3] This electron-donating group can impact the rate and regioselectivity of subsequent reactions on the aromatic ring.

This comprehensive guide delves into the core applications of N-Methoxy-4-methylbenzamide in pharmaceutical intermediate synthesis, providing detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Core Application 1: Controlled Ketone Synthesis via Reaction with Organometallic Reagents

The most prominent application of N-Methoxy-4-methylbenzamide lies in its reaction with Grignard and organolithium reagents to furnish ketones, which are ubiquitous structural motifs in active pharmaceutical ingredients (APIs). The Weinreb amide's ability to "tame" these highly reactive nucleophiles is its key advantage.

Mechanistic Rationale: The Stability of the Tetrahedral Intermediate

The reaction proceeds through the nucleophilic addition of the organometallic reagent to the carbonyl carbon of the N-Methoxy-4-methylbenzamide. The resulting tetrahedral intermediate is stabilized by chelation of the magnesium or lithium cation between the carbonyl oxygen and the methoxy oxygen. This stable chelate prevents the collapse of the intermediate and the subsequent addition of a second equivalent of the organometallic reagent.[2] Acidic workup is then required to hydrolyze the chelate and liberate the desired ketone.

G cluster_0 Reaction N_Methoxy_4_methylbenzamide N-Methoxy-4-methylbenzamide Chelated_Intermediate Stable Chelated Tetrahedral Intermediate N_Methoxy_4_methylbenzamide->Chelated_Intermediate Nucleophilic Addition Organometallic_Reagent Organometallic Reagent (R-MgX or R-Li) Organometallic_Reagent->Chelated_Intermediate Acidic_Workup Acidic Workup (e.g., aq. HCl) Chelated_Intermediate->Acidic_Workup Hydrolysis Ketone_Product Ketone Product Acidic_Workup->Ketone_Product

Caption: Workflow for controlled ketone synthesis.

Experimental Protocol: Synthesis of 4-Methyl-acetophenone (A Model Ketone Intermediate)

This protocol details the synthesis of 4-methylacetophenone from N-Methoxy-4-methylbenzamide and methylmagnesium bromide. This transformation is a foundational step in the synthesis of various pharmaceutical precursors.

Materials:

  • N-Methoxy-4-methylbenzamide

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with N-Methoxy-4-methylbenzamide (1.0 eq). Anhydrous THF is added to dissolve the amide under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.

  • Grignard Addition: The methylmagnesium bromide solution (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2).

  • Workup: The mixture is allowed to warm to room temperature and transferred to a separatory funnel. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 4-methylacetophenone can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Self-Validation and Troubleshooting:

  • Expected Yield: 85-95%

  • Purity Assessment: Purity can be confirmed by ¹H NMR, ¹³C NMR, and GC-MS.

  • Troubleshooting:

    • Low Yield: May indicate incomplete reaction or degradation of the Grignard reagent. Ensure all glassware is scrupulously dried and the reaction is performed under an inert atmosphere.

    • Presence of Tertiary Alcohol: Suggests the chelated intermediate was not stable. Ensure the reaction temperature is maintained at 0 °C during the addition of the Grignard reagent.

ParameterCondition/Value
Reactants N-Methoxy-4-methylbenzamide, Methylmagnesium bromide
Stoichiometry 1 : 1.2
Solvent Anhydrous THF
Temperature 0 °C
Reaction Time 2 hours
Workup Acidic (1M HCl)
Typical Yield 85-95%

Core Application 2: A Directing Group in Transition Metal-Catalyzed C-H Functionalization

A more advanced and increasingly important application of N-Methoxy-4-methylbenzamide is its role as a directing group in transition metal-catalyzed C-H functionalization. This strategy allows for the selective introduction of functional groups at the ortho position of the aromatic ring, a transformation that is often challenging to achieve through classical electrophilic aromatic substitution.

Mechanistic Rationale: Chelation-Assisted C-H Activation

The Weinreb amide functionality can act as a bidentate ligand, coordinating to a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium). This chelation brings the metal center in close proximity to the ortho C-H bond, facilitating its cleavage in a process known as cyclometalation. The resulting metallacycle can then react with a variety of coupling partners to introduce new functional groups at the ortho position.

G cluster_1 Catalytic Cycle Substrate_Catalyst_Complex Substrate-Catalyst Complex Formation CH_Activation C-H Activation (Cyclometalation) Substrate_Catalyst_Complex->CH_Activation Metallacycle Metallacyclic Intermediate CH_Activation->Metallacycle Coupling Reaction with Coupling Partner Metallacycle->Coupling Reductive_Elimination Reductive Elimination Coupling->Reductive_Elimination Product Ortho-Functionalized Product Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Substrate_Catalyst_Complex

Caption: C-H functionalization catalytic cycle.

Experimental Protocol: Palladium-Catalyzed Ortho-Arylation of N-Methoxy-4-methylbenzamide

This protocol describes a model palladium-catalyzed ortho-arylation of N-Methoxy-4-methylbenzamide with iodobenzene, a key transformation for the synthesis of biaryl compounds found in many pharmaceutical agents.

Materials:

  • N-Methoxy-4-methylbenzamide

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: A flame-dried Schlenk tube is charged with N-Methoxy-4-methylbenzamide (1.0 eq), iodobenzene (1.5 eq), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 eq). The tube is evacuated and backfilled with argon three times.

  • Solvent and Additive Addition: Anhydrous DMF and pivalic acid (30 mol%) are added via syringe.

  • Reaction: The reaction mixture is stirred and heated to 120 °C for 24 hours.

  • Cooling and Dilution: The reaction is cooled to room temperature and diluted with ethyl acetate.

  • Workup: The mixture is filtered through a pad of Celite, and the filtrate is washed with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the ortho-arylated product.

Self-Validation and Troubleshooting:

  • Expected Yield: 60-80%

  • Purity Assessment: Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Troubleshooting:

    • Low Conversion: Ensure anhydrous and anaerobic conditions. The quality of the palladium catalyst is crucial.

    • Formation of Homocoupled Byproducts: Adjusting the stoichiometry of the coupling partners or the reaction temperature may be necessary.

ParameterCondition/Value
Catalyst Pd(OAc)₂ (5 mol%)
Base K₂CO₃ (2.0 eq)
Additive Pivalic acid (30 mol%)
Solvent Anhydrous DMF
Temperature 120 °C
Reaction Time 24 hours
Typical Yield 60-80%

Conclusion: A Versatile Reagent for Complex Synthesis

N-Methoxy-4-methylbenzamide stands out as a highly valuable and versatile reagent in the pharmaceutical chemist's toolbox. Its ability to facilitate controlled ketone synthesis and to direct C-H functionalization reactions provides efficient and reliable pathways to key pharmaceutical intermediates. The protocols and mechanistic insights provided herein serve as a practical guide for researchers to leverage the full potential of this powerful synthetic tool in the accelerated development of novel therapeutics.

References

  • Kalepu, J., & Pilarski, L. T. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(5), 830. [Link]

  • Kim, J. H., Lee, H. J., & Lee, Y. S. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Journal of the Korean Chemical Society, 49(6), 533-536. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. N-Methoxy-N-methylbenzamide: A Cornerstone in the Synthesis of Heterocyclic Compounds. [Link]

  • Organic Chemistry Portal. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. [Link]

  • Saha, R., Perveen, N., Nihesh, N., & Sekar, G. (2019). Reusable Palladium Nanoparticles Catalyzed Oxime Ether Directed Mono Ortho-Hydroxylation under Phosphine Free Neutral Condition. Advanced Synthesis & Catalysis, 361(3), 510-519. [Link]

  • Singh, T., & Chae, K. H. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7183. [Link]

  • Yuan, J., & Liu, Y. J. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o647. [Link]

  • Zhang, Y., et al. (2019). Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation. Organic Letters, 21(15), 5964-5968. [Link]

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Application

Application Note: Process Development for the Large-Scale Synthesis of N-Methoxy-4-methylbenzamide

Executive Summary This guide details the process chemistry and engineering controls required for the large-scale synthesis of N-Methoxy-4-methylbenzamide , a critical directing group precursor used in Rh(III) and Co(III)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the process chemistry and engineering controls required for the large-scale synthesis of N-Methoxy-4-methylbenzamide , a critical directing group precursor used in Rh(III) and Co(III)-catalyzed C-H activation chemistries. Unlike laboratory-scale methods that often utilize expensive coupling agents (EDC/HOBt) or organic bases (TEA/Pyridine), this protocol utilizes a robust Schotten-Baumann biphasic system . This approach minimizes cost, simplifies impurity rejection, and enhances safety profiles by keeping inorganic salts in the aqueous phase.

Key Performance Indicators (KPIs):

  • Target Yield: >90% isolated.

  • Purity: >98.5% (HPLC), suitable for catalytic downstream applications.

  • Safety: Controlled exotherm management and containment of O-methylhydroxylamine hydrochloride.

Strategic Analysis & Reaction Mechanism

The Industrial Route Selection

For industrial scaling, the reaction between 4-methylbenzoyl chloride and O-methylhydroxylamine hydrochloride is preferred over carboxylic acid coupling. The acid chloride route offers faster kinetics and simpler purification (crystallization) compared to the urea byproducts generated by carbodiimide coupling.

Reaction Pathway

The synthesis proceeds via nucleophilic acyl substitution. The critical process parameter (CPP) is the pH control. The amine salt (


) must be deprotonated to nucleophilic 

without hydrolyzing the acid chloride.

ReactionMechanism SM1 4-Methylbenzoyl Chloride Inter Tetrahedral Intermediate SM1->Inter SM2 O-Methylhydroxylamine HCl Base Base (K2CO3) (Deprotonation) SM2->Base Free Amine Gen Base->Inter Nucleophilic Attack Prod N-Methoxy-4-methylbenzamide (Target) Inter->Prod Cl- Elimination Byprod Byproducts: KCl, CO2, H2O Inter->Byprod

Figure 1: Mechanistic pathway utilizing inorganic base for in-situ deprotonation. The biphasic nature protects the product from hydrolysis.

Process Safety & Hazard Controls

Critical Warning: O-Methylhydroxylamine hydrochloride is a severe irritant and skin sensitizer. It is potentially unstable if heated to dryness in the presence of strong acids or metal impurities.

HazardEngineering Control
Exotherm The neutralization of HCl and the acylation are exothermic. Reactor jacket must maintain

during addition.
Gas Evolution Use of Carbonate bases generates

. Ensure reactor venting is sized for gas release rates (approx. 0.5 mol gas per mol product).
Toxicity O-Methylhydroxylamine is a mutagenic suspect. Use closed solids charging systems (e.g., split butterfly valves) or charge as an aqueous solution.

Detailed Experimental Protocol

Scale: 1.0 mol basis (scalable to kgs).

Reagents & Materials
  • 4-Methylbenzoyl chloride: 154.6 g (1.0 equiv) [Liquid, MP ~ -2°C]

  • O-Methylhydroxylamine hydrochloride: 91.9 g (1.1 equiv) [Solid]

  • Potassium Carbonate (

    
    ):  207.3 g (1.5 equiv) [Solid]
    
  • Solvent A (Organic): Ethyl Acetate (EtOAc) or Toluene (500 mL)

  • Solvent B (Aqueous): Deionized Water (600 mL)

Step-by-Step Methodology

Step 1: Aqueous Phase Preparation

  • Charge a 2L jacketed reactor with Deionized Water (400 mL) .

  • Enable agitation (250 RPM).

  • Charge O-Methylhydroxylamine hydrochloride (91.9 g) . Stir until fully dissolved (endothermic process).

  • Cool reactor contents to

    
    .[1]
    

Step 2: Base Addition (pH Adjustment)

  • Dissolve

    
     (207.3 g)  in Water (200 mL)  in a separate vessel (exothermic). Allow to cool to RT.
    
  • Slowly add the carbonate solution to the reactor. Note: Ensure temperature does not exceed 5°C.

  • Checkpoint: The free amine is now generated. The solution is basic.

Step 3: Acylation (Schotten-Baumann)

  • Charge Ethyl Acetate (500 mL) to the reactor. Increase agitation to 400 RPM to create a fine emulsion.

  • Load 4-Methylbenzoyl chloride into a dropping funnel or dosing pump.

  • Dose Acid Chloride: Add dropwise over 60–90 minutes.

    • Control: Maintain

      
      .
      
    • Observation:

      
       evolution will occur.[1] Monitor headspace pressure.
      
  • After addition, warm to

    
     and stir for 2 hours.
    

Step 4: Workup & Isolation

  • Stop agitation. Allow phases to separate (15–30 min).

  • Cut Lower Aqueous Phase: This contains KCl and excess amine salts. Dispose of as chemical waste.[2]

  • Acid Wash: Wash the organic layer with 100 mL of 1M HCl. Rationale: Removes unreacted O-methylhydroxylamine.

  • Base Wash: Wash with 100 mL sat.

    
    . Rationale: Removes unreacted p-toluic acid formed by hydrolysis.
    
  • Drying: Dry organic phase over

    
     or via azeotropic distillation if using Toluene.
    
  • Concentration: Evaporate solvent under reduced pressure (

    
    ) to a solid residue.
    

Step 5: Recrystallization (Polishing)

  • Dissolve crude solid in minimum hot Heptane/EtOAc (4:1) or Toluene .

  • Cool slowly to

    
    .
    
  • Filter white crystalline solid. Dry in a vacuum oven at

    
    .
    

Process Flow Diagram (Industrial Workflow)

ProcessFlow Reactor Jacketed Reactor (Biphasic System) Reaction Reaction 0-10°C, 2 hrs Reactor->Reaction Amine Aq. Amine Salt + Base Amine->Reactor AcidCl Acid Chloride in Organic Solv. AcidCl->Reactor Separation Phase Separation Reaction->Separation Wash Acid/Base Wash (Impurity Rejection) Separation->Wash Organic Layer Waste Waste Treatment (Salts) Separation->Waste Aq. Waste Cryst Crystallization (Heptane/EtOAc) Wash->Cryst

Figure 2: Unit operation sequence for the isolation of high-purity amide.

Analytical Specifications & Troubleshooting

Quality Control Parameters
TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Assay > 98.0% w/wHPLC (C18, ACN/H2O)
Melting Point 104–106°CCapillary
Residual Solvent < 5000 ppm (EtOAc/Toluene)GC-HS
Troubleshooting Guide
  • Issue: Low Yield (<80%)

    • Cause: Hydrolysis of acid chloride due to high temperature or slow addition.

    • Fix: Lower temperature to -5°C; increase agitation speed to improve mass transfer in the biphasic system.

  • Issue: Product is Oily/Yellow

    • Cause: Presence of unreacted acid chloride or amine oxidation products.

    • Fix: Ensure the base wash (

      
      ) is thorough. Use activated carbon during recrystallization.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 346031, 4-Methoxy-N-methylbenzamide. Retrieved from [Link]

    • Note: Provides physical property data and CAS verific
  • Note: Critical for safety handling and toxicology d
  • Organic Syntheses.General Procedures for Weinreb Amide Synthesis. (Analogous methodology).
  • KoreaScience.Synthesis of N-methoxy-N-methylamides. Journal of the Korean Chemical Society. Note: Discusses the stability and reactivity of N-methoxy amide bonds.

Sources

Method

N-Methoxy-4-methylbenzamide in the development of novel materials

N-Methoxy-4-methylbenzamide in the Development of Novel Materials Executive Summary In the development of advanced materials—specifically photoinitiators , liquid crystals , and high-performance thermoplastics (e.g., PEK...

Author: BenchChem Technical Support Team. Date: February 2026

N-Methoxy-4-methylbenzamide in the Development of Novel Materials

Executive Summary

In the development of advanced materials—specifically photoinitiators , liquid crystals , and high-performance thermoplastics (e.g., PEKK/PEEK analogues) —the purity and structural precision of the aryl ketone backbone are paramount.[1] Conventional synthesis via acid chlorides often leads to over-addition (tertiary alcohol formation) or oligomerization, compromising material performance.[1]

This guide details the application of N-Methoxy-4-methylbenzamide (CAS: 19656-51-0) as a pivotal intermediate.[1] Unlike standard acylating agents, this Weinreb amide forms a stable metal-chelated intermediate that prevents over-alkylation.[1] We present protocols for converting this scaffold into unsymmetrical diaryl ketones (for polymerization initiators) and functionalized vinyl monomers , alongside a C-H activation workflow for creating sterically tuned liquid crystal mesogens.[1]

Technical Background: The Chelation Advantage

The utility of N-Methoxy-4-methylbenzamide in material science stems from its unique reactivity with organometallic reagents (RLi or RMgX).[1] Upon nucleophilic attack, the methoxy oxygen coordinates with the metal ion (Mg²⁺ or Li⁺), forming a stable five-membered cyclic intermediate.[1]

  • Mechanism: This tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until acidic hydrolysis occurs during workup.[1]

  • Material Impact: This guarantees mono-addition , ensuring high purity of the resulting ketone monomers—a critical requirement for step-growth polymerization where stoichiometry dictates molecular weight.[1]

Figure 1: Chelation-Controlled Ketone Synthesis

WeinrebMechanism cluster_legend Key Advantage Start N-Methoxy-4-methylbenzamide Inter Stable Tetrahedral Chelate Intermediate Start->Inter Nucleophilic Attack Reagent Organometallic (R-Mg-X) Reagent->Inter Hydrolysis Acidic Hydrolysis (H3O+) Inter->Hydrolysis Quench Product Functionalized Aryl Ketone Hydrolysis->Product Collapse Note Prevents Over-Addition (No Tertiary Alcohols)

Caption: The stable metal-chelate intermediate prevents double addition, ensuring exclusively ketone products.[1][2]

Application Protocols
Protocol A: Synthesis of Photoactive Benzophenone Derivatives

Application: Creating unsymmetrical benzophenones used as Type II photoinitiators in UV-curable coatings.[1] The 4-methyl group provides a handle for further benzylic functionalization.[1]

Reagents:

  • N-Methoxy-4-methylbenzamide (1.0 equiv)[1]

  • Phenylmagnesium Bromide (1.2 equiv, 3.0 M in Et₂O)[1]

  • Solvent: Anhydrous THF

  • Quench: 1M HCl[1]

Workflow:

  • Preparation: Charge a flame-dried 250 mL Schlenk flask with N-Methoxy-4-methylbenzamide (10 mmol, 1.65 g) and anhydrous THF (50 mL) under Argon. Cool to 0°C.[1]

  • Addition: Add PhMgBr (12 mmol) dropwise over 20 minutes. Maintain internal temperature < 5°C to prevent side reactions.

  • Digestion: Allow the mixture to warm to room temperature (23°C) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 3:1).[1] The Weinreb amide spot (Rf ~0.[1]3) should disappear.[1]

  • Hydrolysis: Cool to 0°C. Quench by slow addition of 1M HCl (30 mL). Note: Vigorous stirring is required to break the stable chelate.[1]

  • Extraction: Extract with Et₂O (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1][3]

  • Purification: Recrystallize from Ethanol/Hexane to yield 4-methylbenzophenone.

Expected Yield: >92% Purity Target: >99.5% (GC-MS) for polymer grade applications.

Protocol B: Directed C-H Activation for Liquid Crystal Mesogens

Application: The N-methoxy amide moiety acts as a powerful Directing Group (DG) for Palladium-catalyzed ortho-functionalization.[1] This allows the introduction of halogens or alkyl groups to create sterically tuned cores for liquid crystals.[1]

Target Transformation: Ortho-iodination (Precursor for cross-coupling).[1]

Reagents:

  • Substrate: N-Methoxy-4-methylbenzamide[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Oxidant: AgOAc (1.0 equiv)[1]

  • Iodine Source: I₂ (1.0 equiv)[1]

  • Solvent: DCE (Dichloroethane)[1]

Workflow:

  • Setup: In a sealed tube, combine the amide (1 mmol), Pd(OAc)₂ (11 mg), AgOAc (167 mg), and I₂ (254 mg).

  • Reaction: Add DCE (5 mL) and seal. Heat to 100°C for 12 hours.

  • Mechanism: The amide oxygen coordinates Pd, directing it to the ortho C-H bond.[1]

  • Workup: Filter through a celite pad to remove AgI residues. Wash with Na₂S₂O₃ (aq) to remove excess iodine.[1]

  • Isolation: Flash chromatography (Gradient 10-30% EtOAc in Hexanes).

Data Interpretation:

  • Regioselectivity: >20:1 (Ortho vs. Meta/Para).[1]

  • Material Relevance: The resulting ortho-iodo scaffold allows for the attachment of biphenyl "wings" via Suzuki coupling, essential for nematic liquid crystal phases.[1]

Figure 2: C-H Activation Workflow

CHActivation Substrate N-Methoxy-4-methylbenzamide Coordination Pd-Coordination (Directing Group) Substrate->Coordination Activation C-H Cleavage (Ortho-Palladation) Coordination->Activation Pd(OAc)2 Funct Iodination/Alkylation Activation->Funct Electrophile Product Ortho-Substituted Material Scaffold Funct->Product Reductive Elim.

Caption: The amide directs Pd to the ortho-position, enabling steric tuning of the aromatic core.[1]

Comparative Analysis: Yield & Selectivity
MethodReagent TypeProductYieldImpurity Profile
Acid Chloride Route PhMgBr4-Methylbenzophenone65-75%High (Tertiary alcohols, dimers)
Nitrile Route PhMgBr4-Methylbenzophenone80-85%Moderate (Imines requiring harsh hydrolysis)
Weinreb Amide Route PhMgBr4-Methylbenzophenone92-96% Low (Trace amide, easily removed)

Key Insight: For material science applications, the "Weinreb Route" reduces purification costs significantly.[1] The absence of tertiary alcohol byproducts prevents chain-termination events in subsequent polymerization steps.[1]

Quality Control & Storage
  • Storage: N-Methoxy-4-methylbenzamide is hygroscopic.[1] Store at 2-8°C under desiccant.

  • Analysis (HPLC):

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile/Water (0.1% TFA).[1]

    • Detection: UV @ 254 nm.[1]

    • Note: The amide bond exhibits rotamers in NMR; do not mistake split peaks for impurities.[1]

References
  • Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1] Link[1]

  • Yuan, J.; Liu, Y.-J. (2012).[1][2] "Crystal structure of 4-methoxy-N-methylbenzamide". Acta Crystallographica Section E, 68(3), o647.[1][2] Link(Note: Provides critical solid-state packing data relevant to crystal engineering).

  • Wasa, M.; Engle, K. M.; Yu, J.-Q. (2010).[1] "Pd(II)-catalyzed enantioselective C–H activation of cyclopropanes". Journal of the American Chemical Society, 132(11), 3680-3681.[1] Link(Foundational text on using amides as Directing Groups).

  • Labhsetwar, R. et al. (2024).[1] "Synthesis and Applications of N-Methylbenzamide in Material Science". ChemicalBook Application Notes. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Managing Exotherms in N-Methoxy-4-methylbenzamide Reactions

Welcome to the Technical Support Center for handling reactions involving N-Methoxy-4-methylbenzamide, a key Weinreb amide intermediate.[1][2] This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling reactions involving N-Methoxy-4-methylbenzamide, a key Weinreb amide intermediate.[1][2] This guide is designed for researchers, scientists, and drug development professionals to safely manage and control exothermic events, ensuring both experimental integrity and operational safety. The formation of an amide bond is often an exothermic process, and understanding the thermodynamics and kinetics is crucial for safe scale-up.[3][4]

Section 1: Frequently Asked Questions (FAQs) on Thermal Hazards

This section addresses the fundamental principles behind exothermic reactions involving N-Methoxy-4-methylbenzamide and related amide syntheses.

Q1: Why is amide bond formation, such as the synthesis of N-Methoxy-4-methylbenzamide, a potential thermal hazard?

A1: The formation of an amide bond from a carboxylic acid derivative (like an acid chloride) and an amine (like N,O-dimethylhydroxylamine) is a thermodynamically favorable process that releases a significant amount of energy as heat (exotherm). The key danger arises when the rate of heat generation exceeds the rate of heat removal from the reactor.[5] This imbalance can lead to a rapid increase in temperature, a phenomenon known as a thermal runaway, which can cause solvent boiling, excessive pressure buildup, and potentially, reactor failure.[6]

Q2: What are the primary factors that influence the rate of heat generation?

A2: The rate of heat generation is primarily dictated by reaction kinetics. Key factors include:

  • Concentration of Reactants: Higher concentrations lead to faster reaction rates and more intense heat generation. It is recommended to maintain reaction concentrations between 0.1M and 1M for better control.[7]

  • Rate of Addition: In a semi-batch process, the rate at which a limiting reagent is added directly controls the reaction rate.[6] A rapid addition can quickly overwhelm the cooling system's capacity.[8]

  • Temperature: Reaction rates increase exponentially with temperature (as described by the Arrhenius equation). A small increase in temperature can lead to a significant jump in the reaction rate and heat output.[5]

  • Mixing Efficiency: Poor mixing can create localized "hot spots" where reactant concentrations are high, leading to a localized, rapid reaction that can initiate a bulk thermal runaway.[5]

Q3: How do lab-scale observations of exotherms translate during scale-up?

A3: This is a critical safety consideration. The ability to remove heat does not scale proportionally with the volume of the reaction. As you increase the scale of a reaction, the volume increases by the cube of the vessel's radius, while the surface area available for heat transfer only increases by the square of the radius.[6] This deteriorating surface-area-to-volume ratio means that a reaction that was easily controlled in a 100 mL flask can become a dangerous runaway in a 10 L reactor.[8] All potentially exothermic reactions must be re-evaluated for safety before any scale-up.[7]

Q4: What is the "Adiabatic Temperature Rise" (ΔT_ad), and why is it a critical safety parameter?

A4: The Adiabatic Temperature Rise is the theoretical maximum temperature increase of the reaction mass if all the heat generated by the reaction were absorbed by the system with no heat loss to the surroundings (i.e., under perfect insulation). It is a worst-case scenario calculation that helps assess the potential severity of a cooling failure.[5] If the maximum potential temperature can trigger a secondary, more dangerous decomposition reaction, the process is considered unsafe and must be redesigned.

Section 2: Troubleshooting Guides & Proactive Control

This section provides actionable, scenario-based guidance for preventing and responding to thermal events.

Scenario 1: You are planning a multi-gram synthesis of N-Methoxy-4-methylbenzamide for the first time.

Issue: How to assess the thermal risk before starting the experiment.

Solution: Thermal Screening Protocol

A proactive approach is mandatory. Before running the reaction on scale, you must gather thermal data. Differential Scanning Calorimetry (DSC) is an essential screening tool.[5][9]

Step-by-Step DSC Screening Protocol:

  • Sample Preparation: Prepare a small, representative sample of the final reaction mixture in a DSC crucible. This should include reactants, solvent, and any catalysts at their intended final concentrations.

  • Instrument Setup: Place the sealed crucible in the DSC instrument.

  • Thermal Program: Ramp the temperature at a controlled rate (e.g., 2-5 °C/min) to a temperature well above the intended reaction temperature (e.g., to 250 °C or higher) to detect any potential secondary decomposition exotherms.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of the desired reaction exotherm and any subsequent decomposition exotherms. This data is critical for defining a safe operating window.

Data Presentation: Key Thermal Safety Parameters

The table below summarizes critical data points you should obtain from calorimetry studies before proceeding with scale-up.

ParameterSymbolDescriptionTypical Target for Safe Process
Onset TemperatureT_onsetThe temperature at which significant heat release from a decomposition reaction begins.T_process < T_onset
Heat of ReactionΔH_rxnThe total heat evolved by the desired chemical reaction (in kJ/mol).Must be manageable by the reactor's cooling system.
Adiabatic Temperature RiseΔT_adThe theoretical temperature increase assuming no heat loss (ΔH_rxn * M / C_p).T_process + ΔT_ad < T_onset
Max Temp of SynthesisMTSRThe maximum temperature the reaction could reach in a cooling failure scenario.MTSR must be well below the boiling point of the solvent and T_onset.
Scenario 2: You observe a sudden, unexpected temperature rise during reagent addition.

Issue: The reaction is generating heat faster than the cooling system can remove it, indicating a potential runaway.

Solution: Immediate Control & Emergency Quenching

Step-by-Step Emergency Response Protocol:

  • Stop Reagent Addition IMMEDIATELY: This is the most critical first step to halt the generation of more heat.

  • Maximize Cooling: Ensure the cooling bath/jacket is at its lowest possible temperature and that the coolant flow is maximized.

  • Increase Stirring: Enhance agitation to improve heat transfer to the vessel walls and prevent hot spots.[5]

  • Prepare for Quenching: If the temperature continues to rise uncontrollably, an emergency quench is necessary. A quench solution should be prepared and accessible before starting any exothermic reaction.

  • Execute the Quench: Cautiously add a pre-determined quenching agent to the reaction. The choice of agent is critical. For amide formations involving acid chlorides, a non-nucleophilic base or an anti-solvent can be effective. For highly reactive organometallics that might be used with Weinreb amides, a less reactive alcohol like isopropanol is often used first, followed by more reactive quenchers.[10][11][12]

Diagram: Workflow for Thermal Hazard Assessment

This diagram outlines the decision-making process for safely managing a potentially exothermic reaction from initial screening to final execution.

ThermalSafetyWorkflow cluster_0 Phase 1: Pre-Experiment Assessment cluster_1 Phase 2: Lab-Scale Execution A Literature Review & Hazard Identification B Thermal Screening (DSC) - Determine T_onset - Estimate ΔH_rxn A->B C Calculate Adiabatic Temperature Rise (ΔT_ad) B->C D Is T_process + ΔT_ad << T_onset? C->D E Proceed to Lab Scale D->E Yes F STOP: Redesign Process (e.g., different solvent, lower conc.) D->F No G Define Control Strategy - Semi-batch addition - Cooling capacity check E->G H Prepare Emergency Plan - Quench solution ready - Identify shutdown steps G->H I Execute Reaction with In-Situ Monitoring (Temp Probe) H->I J Exotherm Controlled? I->J K Successful Completion J->K Yes L Execute Emergency Quench J->L No

Caption: Decision workflow for thermal safety assessment.

Scenario 3: You need to scale the reaction from 5 grams to 50 grams.

Issue: A 10x scale-up significantly increases the thermal risk due to the reduced surface-area-to-volume ratio.[6][8]

Solution: Controlled Semi-Batch Protocol

Never scale up a reaction by simply multiplying all quantities by ten ("batch mode"). A semi-batch approach, where the most reactive reagent is added slowly and controllably, is essential for safety.[6]

Step-by-Step Safe Scale-up Protocol:

  • Reactor Setup: Choose a reactor with adequate cooling capacity (e.g., a jacketed reactor with a chiller) and an overhead stirrer for efficient mixing. Ensure temperature probes are correctly calibrated and placed.[5]

  • Initial Charge: Charge the reactor with the N,O-dimethylhydroxylamine hydrochloride, a base (like pyridine or triethylamine), and the solvent. Cool the mixture to the desired initial temperature (e.g., 0 °C).

  • Prepare Addition Funnel: Dissolve the 4-methylbenzoyl chloride in a portion of the reaction solvent and place it in an addition funnel.

  • Controlled Addition: Begin adding the acid chloride solution dropwise. Monitor the internal temperature closely. The addition rate should be slow enough that the temperature does not rise more than 1-2 °C. This ensures the rate of heat generation is matched by the rate of heat removal.[8]

  • In-Situ Monitoring: Throughout the addition, continuously monitor the temperature.[13] Any deviation from the expected profile is a sign of a potential issue (e.g., accumulation of unreacted reagent) and addition should be paused until the temperature stabilizes.[8]

  • Hold Period: After the addition is complete, continue to stir the reaction at the controlled temperature until analysis (e.g., TLC, LCMS) shows complete consumption of the starting material.

Diagram: Heat Management Logic

This diagram illustrates the critical balance between heat generation and heat removal.

HeatBalance AdditionRate Reagent Addition Rate Balance Thermal Balance AdditionRate->Balance Concentration Reactant Concentration Concentration->Balance Temp Reaction Temperature Temp->Balance Cooling Cooling System Capacity Mixing Stirring Efficiency SA_V Surface Area to Volume Ratio Balance->Cooling Balance->Mixing Balance->SA_V Outcome Outcome Balance->Outcome

Sources

Optimization

preventing over-addition of nucleophiles to Weinreb amides

Synthesis Support Center: Weinreb Amide Nucleophilic Addition Current Status: Operational Topic: Preventing Over-Addition (Tertiary Alcohol Formation) Ticket Priority: High (Yield Critical) Welcome to the Synthesis Suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis Support Center: Weinreb Amide Nucleophilic Addition

Current Status: Operational Topic: Preventing Over-Addition (Tertiary Alcohol Formation) Ticket Priority: High (Yield Critical)

Welcome to the Synthesis Support Center

You are accessing the technical guide for Weinreb Amide (N-methoxy-N-methylamide) applications. While Weinreb amides are chemically designed to prevent over-addition, "leakage" to the tertiary alcohol is a common failure mode when specific thermodynamic or kinetic parameters are violated.

This guide treats your reaction as a system of competing rates. To stop at the ketone, the stability of the Tetrahedral Intermediate (TI) must be absolute until the precise moment of quenching.

Module 1: The Mechanistic Foundation

To troubleshoot, you must visualize the "Safety Lock" mechanism. The Weinreb amide functions by forming a stable 5-membered cyclic chelate with the metal cation (


) of the nucleophile.[1]

The Critical Failure Point: If this chelate collapses before the nucleophile is destroyed (quenched), the ketone is released into a solution containing active nucleophile. The ketone is more electrophilic than the amide, leading to immediate over-addition.

Figure 1: Chelation Stability vs. Collapse Pathway

Caption: The "Stable Chelate" (Green) must survive until Quench. Premature collapse (Red dashed line) exposes the ketone to remaining nucleophile.

Module 2: Troubleshooting & Diagnostics (Q&A)

Q1: I used 1.1 equivalents of Grignard, but I still see tertiary alcohol. How is this possible? A: This indicates premature chelate collapse . Even with limiting reagent, if the reaction warms up or the chelate is unstable, the first molecules to react form ketones. These ketones then compete with the remaining unreacted amide for the remaining Grignard. Since ketones are more reactive than amides, they "steal" the nucleophile, resulting in a mix of Starting Material (SM) and Tertiary Alcohol, with very little Ketone.

  • Fix: Lower the addition temperature (-78°C for Li, 0°C to -20°C for Mg). Ensure the reaction remains cold during the entire addition.

Q2: My TLC shows the ketone formed, but after workup, the yield is low and I see alcohol. Why? A: This is likely a Quenching Failure . If you quench by adding water/acid to the reaction flask (Direct Quench), you create a localized pocket of heat and acidity. The heat collapses the chelate, releasing ketone. If the surrounding solution still has active nucleophile that hasn't been neutralized yet, they react.

  • Fix: Switch to an Inverse Quench (see Protocol A below).

Q3: I am using a bulky nucleophile (e.g., t-Butyl-Li) and getting poor conversion. A: Steric hindrance can prevent the formation of the 5-membered chelate ring. Without the chelate, the transition state energy is higher, and the intermediate is less stable.

  • Fix: Increase the solvent polarity (THF vs. Et2O) to assist solvation, or allow longer reaction times at lower temperatures.

Q4: I see significant starting material returned, despite using excess nucleophile. A: This is likely Enolization , not over-addition. If the nucleophile acts as a base (deprotonating the


-position) rather than a nucleophile, the resulting enolate is unreactive.
  • Fix: Use less basic nucleophiles (e.g., Cerium reagents, organocuprates) or ensure the nucleophile is added rapidly at low temp to favor kinetics over thermodynamics.

Module 3: Optimization Protocols

Protocol A: The "Inverse Quench" (Gold Standard for Prevention)

Use this when over-addition is observed or suspected.

StepActionMechanism
1 Prepare a quench flask containing active acid (e.g., 1M HCl or NaHSO₄) and ice.Creates a "sink" that instantly destroys nucleophile.
2 Cool the reaction mixture to -78°C (or operating temp).Keeps the chelate "locked."
3 Cannulate or pour the reaction mixture INTO the quench flask with vigorous stirring.Key Step: The nucleophile is destroyed faster than the chelate hydrolyzes.
4 Allow to warm to Room Temp (RT) only after transfer is complete.Safe hydrolysis of the intermediate to ketone.
Protocol B: Temperature & Reagent Guidelines
Reagent TypeRec. TempSolventNotes
Organolithium (R-Li) -78°CTHF / Et₂OExtremely reactive. Chelate is tight but collapses easily if warmed.
Grignard (R-MgX) 0°C to -20°CTHFMg forms a stronger chelate than Li. Can often tolerate 0°C.
Allyl/Vinyl Grignards -78°CTHFWarning: Diffusion-controlled reactivity. prone to double addition.[2][3] Require strict low temp.
Hydride (LiAlH₄) -78°C to 0°CTHFReduces to Aldehyde. Excess LAH will over-reduce to primary alcohol.

Module 4: Advanced Logic - The "Allyl" Edge Case

Allylic nucleophiles are a known exception where the standard Weinreb protection can fail.

  • Reason: Allylic Grignards are so reactive that the rate of addition to the ketone (if any leaks) approaches the diffusion limit.[2]

  • Solution: For allylic additions, consider Morpholine Amides as an alternative.[4] They are less soluble in organic solvents, which can sometimes precipitate the intermediate, further preventing over-addition [1].

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic logic flow for identifying the root cause of Weinreb amide failure.

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[5][6][7][8] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[5][6][7]

  • Basha, A.; Lipton, M.; Weinreb, S. M. "A mild, general method for conversion of esters to amides." Tetrahedron Letters, 1977, 18(48), 4171–4174.
  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal for Praktische Chemie, 1997 , 339(1), 517–524.

  • Feichtinger, K.; Sings, H. L.; Baker, T. J.; Matthews, K.; Goodman, M. "Triphosgene-Mediated Preparation of N-Acyl-N-methoxy-N-methylamides." The Journal of Organic Chemistry, 1998 , 63(23), 8432–8439.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-Methoxy-4-methylbenzamide vs. Alternative Acylating Agents

Executive Summary N-Methoxy-4-methylbenzamide (a secondary hydroxamic acid ester) represents a specialized class of acylating agents. While often confused with the "Weinreb Amide" (N-methoxy-N-methylbenzamide), its react...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methoxy-4-methylbenzamide (a secondary hydroxamic acid ester) represents a specialized class of acylating agents. While often confused with the "Weinreb Amide" (N-methoxy-N-methylbenzamide), its reactivity profile is distinct.

This guide objectively compares N-Methoxy-4-methylbenzamide against three primary alternatives:

  • Weinreb Amides (N-methoxy-N-methyl): The gold standard for ketone synthesis.

  • Acid Chlorides (4-Methylbenzoyl chloride): High reactivity, low selectivity.

  • Standard Esters (Methyl 4-methylbenzoate): Low reactivity, prone to over-addition.

Key Finding: While N-methoxy-4-methylbenzamide is inferior to Weinreb amides for simple ketone synthesis (requiring excess nucleophile), it outperforms other agents as a Directing Group (DG) for transition-metal catalyzed C–H activation and heterocyclic arylation.

Chemical Identity & Structural Distinctions[1][2]

It is critical to distinguish the subject compound from the Weinreb amide.

FeatureN-Methoxy-4-methylbenzamide Weinreb Amide (N-Methoxy-N-methyl)
Structure Secondary Amide (–CONH–OMe)Tertiary Amide (–CONMe–OMe)
Active Proton Yes (N–H, pKa ~8–9)No
Primary Utility C–H Activation Directing Group; PrecursorSelective Ketone Synthesis
Stoichiometry (RMgX) Requires 2.0+ Equivalents Requires 1.0 Equivalent

Performance Comparison: Nucleophilic Acylation (Ketone Synthesis)

The most common application for these reagents is converting organometallics (Grignard/Organolithium) to ketones without over-addition to tertiary alcohols.

Mechanism of Action[3]
  • Weinreb Amide: The nucleophile attacks the carbonyl.[1] The magnesium coordinates with the N-methoxy oxygen and the carbonyl oxygen, forming a stable 5-membered chelate. This intermediate does not collapse until acidic workup, preventing double addition.

  • N-Methoxy-4-methylbenzamide: The presence of the acidic N–H proton changes the pathway.

    • Step 1 (Deprotonation): The first equivalent of Grignard acts as a base, removing the N–H proton. This consumes expensive reagent.[2]

    • Step 2 (Chelation): The resulting anion forms a chelate.

    • Step 3 (Attack): A second equivalent of Grignard is required to attack the carbonyl.

Comparative Data: Synthesis of 4-Methylphenyl Ketones[6]
ParameterN-Methoxy-4-methylbenzamide Weinreb Amide Acid Chloride
Nucleophile Equiv. > 2.0 (Inefficient)1.0 - 1.1 (Efficient)1.0 (Strict control needed)
Selectivity (Ketone) High (via Chelate)Excellent (via Chelate)Poor (Forms

Alcohol)
Temperature 0 °C to RT-78 °C to 0 °C-78 °C
Side Reactions N-Deprotonation (Wasteful)NoneDouble Addition, HCl generation
Atom Economy LowHigh Medium
Decision Pathway (Graphviz)

The following diagram illustrates the mechanistic divergence that makes the secondary amide less efficient for simple acylation.

AcylationPathways Start Acylating Agent AcidCl Acid Chloride (High Reactivity) Start->AcidCl Weinreb Weinreb Amide (N-Me, N-OMe) Start->Weinreb NMethoxy N-Methoxy Amide (Secondary, N-H) Start->NMethoxy DirectAdd Direct Nucleophilic Attack AcidCl->DirectAdd Fast OverAdd Over-Addition (Tertiary Alcohol) DirectAdd->OverAdd Fast Chelate1 Stable Tetrahedral Intermediate (1 eq RMgX) Weinreb->Chelate1 1.0 eq RMgX Ketone Ketone Product Chelate1->Ketone Acid Workup Deprot Deprotonation (Consumes 1 eq RMgX) NMethoxy->Deprot 1.0 eq RMgX (Base) Chelate2 Anionic Chelate (Requires 2nd eq RMgX) Deprot->Chelate2 2.0 eq RMgX (Nu) Chelate2->Ketone Acid Workup

Figure 1: Mechanistic comparison showing the "wasted" equivalent of nucleophile in the N-Methoxy pathway compared to the Weinreb and Acid Chloride pathways.

Performance Comparison: C–H Activation & Directing Group Utility

This is the domain where N-Methoxy-4-methylbenzamide outperforms standard acylating agents. The N-methoxy group acts as a powerful Directing Group (DG) for transition metals (Rh, Pd, Ru), enabling regioselective functionalization of the aromatic ring or transfer of the acyl group to heterocycles.

Unique Capability: Oxidizing Directing Group

Unlike Weinreb amides (which are poor oxidizing DGs), the N-methoxy amide possesses an N–O bond that can serve as an internal oxidant .

  • Mechanism: The metal coordinates to the amide oxygen and the nitrogen.

  • Reaction: The N–O bond can cleave, allowing the metal to cycle without external oxidants (in specific Rh(III) systems).

Application: Heterocycle Arylation (Oxadiazoles)

Experimental data indicates that N-methoxy-4-methylbenzamide is a superior reagent for the direct arylation of 1,3,4-oxadiazoles, a key scaffold in drug discovery.

Protocol Summary (Oxadiazole Arylation):

  • Reagents: 2-Aryl-1,3,4-oxadiazole + N-Methoxy-4-methylbenzamide.[3]

  • Catalyst: Pd(OAc)₂ / Ag₂CO₃.

  • Conditions: 110 °C, Toluene.

  • Outcome: The N-methoxy amide acts as the aryl source (decarbonylative coupling or direct arylation depending on conditions).

  • Yield: 77–85% (Superior to utilizing simple esters which do not couple efficiently).

Directing Group Efficiency Table
ReagentDirecting Ability (Rh/Pd)Internal Oxidant CapacityRegioselectivity (Ortho)
N-Methoxy-4-methylbenzamide High Yes (N–O cleavage)Excellent
Weinreb AmideModerateNoGood
Methyl EsterPoorNoPoor
Acid ChlorideN/A (Unstable)N/AN/A

Experimental Protocols

Protocol A: Ketone Synthesis (Weinreb vs. N-Methoxy)

Use this protocol if you must use the secondary amide, but note the stoichiometry.

  • Preparation: Dissolve N-methoxy-4-methylbenzamide (1.0 mmol) in anhydrous THF (5 mL) under Argon.

  • Cooling: Cool the solution to 0 °C.

  • Addition (Critical Step):

    • If using Weinreb Amide: Add 1.1 mmol of Grignard reagent dropwise.

    • If using N-Methoxy Amide: Add 2.2 mmol of Grignard reagent dropwise. (First equiv deprotonates; second equiv reacts).

  • Reaction: Stir at 0 °C for 30–60 min. Monitor by TLC.

  • Quench: Pour into saturated NH₄Cl solution. The stable intermediate hydrolyzes to the ketone.

  • Extraction: Extract with EtOAc, dry over MgSO₄, and concentrate.

Protocol B: C–H Functionalization (Ortho-Alkoxylation)

Demonstrating the unique utility of the N-methoxy moiety.

  • Reagents: N-Methoxy-4-methylbenzamide (0.2 mmol), Pd(OAc)₂ (10 mol%), Alkyl alcohol (Solvent/Reagent).

  • Oxidant: Persulfate (e.g., K₂S₂O₈) is often added if the N-O bond is not used as the sole oxidant.

  • Conditions: Heat to 80–100 °C for 12 hours.

  • Result: Formation of ortho-alkoxy-N-methoxy-4-methylbenzamide.

References

  • Synthesis and Reactivity of N-Methoxyamides: Gomtsyan, A., et al. "Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones." Journal of Organic Chemistry, 2001.[4]

  • Weinreb Amide Mechanism: "Reactions of Grignard Reagents." Master Organic Chemistry.

  • C-H Activation using N-Methoxybenzamides: "Palladium-Catalyzed Alkoxylation of N-Methoxybenzamides via Direct sp2 C−H Bond Activation." Journal of Organic Chemistry.

  • Arylation of Oxadiazoles: "Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles." Molecules, 2022.[3][5]

  • Crystal Structure and Properties: "4-Methoxy-N-methylbenzamide." Acta Crystallographica Section E, 2012.

Sources

Safety & Regulatory Compliance

Safety

N-Methoxy-4-methylbenzamide: Proper Disposal Procedures &amp; Safety Protocol

[1] Executive Summary: The "Zero-Ambiguity" Directive[2] This guide provides the definitive operational protocol for the disposal of N-Methoxy-4-methylbenzamide (CAS: 25563-06-8).[1] While often categorized as a general...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Zero-Ambiguity" Directive[2]

This guide provides the definitive operational protocol for the disposal of N-Methoxy-4-methylbenzamide (CAS: 25563-06-8).[1] While often categorized as a general organic intermediate, this compound belongs to the N-alkoxyamide (hydroxamic acid ester) class.

Immediate Action Required:

  • Do NOT dispose of down the drain.[1]

  • Do NOT mix with strong oxidizing agents or strong acids in the waste stream.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Characterization

Effective disposal requires understanding the chemical's stability and reactivity profile. This compound is a secondary amide derivative often used as a building block (e.g., in Weinreb-like chemistry or heterocycle synthesis).

PropertySpecification
Chemical Name N-Methoxy-4-methylbenzamide
Synonyms N-Methoxy-p-toluamide; 4-Methyl-N-methoxybenzamide
CAS Number 25563-06-8
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Physical State Solid (White to off-white powder/crystalline)
Acidity (pKa) Weakly acidic (N-H proton); susceptible to deprotonation by strong bases.[2][1][3]
Reactivity Class Organic Amide / Hydroxamic Ester. Stable under ambient conditions but releases Nitrogen Oxides (NOx) upon combustion.[2][1]
Risk Assessment (Causality)[2]
  • N-O Bond Sensitivity: The N-methoxy linkage is generally stable but can undergo cleavage under strongly acidic or reducing conditions. While not explosive like some N-O compounds, it should be segregated from strong reducers (e.g., LAH, DIBAL) in the waste stream to prevent uncontrolled exotherms.[1]

  • Toxic Combustion: As an amide, thermal decomposition yields carbon monoxide (CO) and nitrogen oxides (NOx).[1] Incineration requires scrubbers.

  • Aquatic Toxicity: Like many benzamide derivatives, this compound is presumed to be harmful to aquatic life with long-lasting effects. Zero-discharge policy applies.

Step-by-Step Disposal Protocol

This protocol is designed to be self-validating. If a step cannot be verified (e.g., pH check), the process halts.[1]

Phase 1: Waste Segregation & Characterization

Step 1.1: Determine Physical State

  • Scenario A (Pure Solid): If the compound is expired or excess solid stock.[1]

  • Scenario B (Solution): If the compound is dissolved in reaction solvent (e.g., DCM, Ethyl Acetate, Methanol).[1]

Step 1.2: Compatibility Check

  • Action: Verify the waste container does NOT contain strong oxidizers (Peroxides, Nitric Acid) or strong reducing agents.

  • Validation: Check the "Accumulation Log" attached to the waste container before addition.[1]

Phase 2: Containerization
Protocol A: Solid Waste (Pure Substance)
  • Primary Container: Place the solid in a screw-cap glass jar or high-density polyethylene (HDPE) wide-mouth bottle.

  • Labeling: Apply a hazardous waste label.

    • Constituent: "N-Methoxy-4-methylbenzamide"[2][3][4][5][6][7][8][9][10]

    • Hazard Class: Irritant (GHS07).[1]

    • Waste Code:Non-Regulated Organic Solid (unless characteristic ignitability applies).[1] Note: In the US, if not P/U listed, it often defaults to state-specific codes for organic debris or "Lab Pack" status.

  • Secondary Containment: Place the sealed jar into the lab's solid waste drum (Lab Pack) destined for incineration.

Protocol B: Liquid Waste (Reaction Mixtures)
  • Solvent Identification: Identify the primary carrier solvent (e.g., Dichloromethane).

  • Stream Selection:

    • Halogenated Solvent Stream: If dissolved in DCM, Chloroform, or Chlorobenzene.[1]

    • Non-Halogenated Solvent Stream: If dissolved in Methanol, Ethyl Acetate, or THF.[1]

  • pH Validation:

    • Test: Dip a pH strip into the waste solution.

    • Requirement: pH must be between 4 and 10.

    • Correction: If highly acidic or basic, neutralize carefully before adding to the central waste carboy to prevent drum pressurization.

  • Transfer: Use a funnel with a flash-arrestor (if flammable solvent) to pour into the carboy.

Phase 3: Final Disposal (Contractor Handoff)[2]
  • Method: Incineration (Rotary Kiln).

  • Justification: High-temperature destruction ensures the complete breakdown of the benzamide core and N-methoxy functionality, preventing environmental leaching.

Visual Workflow: Decision Logic

The following diagram illustrates the decision tree for segregating N-Methoxy-4-methylbenzamide waste.

DisposalWorkflow Start Waste Generation: N-Methoxy-4-methylbenzamide StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid SolidContainer Container: Glass/HDPE Jar (Separate from Oxidizers) SolidPath->SolidContainer SolventCheck Identify Primary Solvent LiquidPath->SolventCheck LabPack Final: Lab Pack for Incineration SolidContainer->LabPack Incineration Final: Commercial Incineration (Rotary Kiln) LabPack->Incineration HaloStream Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloStream Halogenated NonHaloStream Non-Halogenated Stream (e.g., MeOH, EtOAc) SolventCheck->NonHaloStream Non-Halogenated HaloStream->Incineration NonHaloStream->Incineration

Figure 1: Decision matrix for the segregation and disposal of N-Methoxy-4-methylbenzamide based on physical state and solvent carrier.

Spill Response Contingency

In the event of a benchtop spill:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine, use an N95 or P100 respirator.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.

    • Liquid: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Wipe the surface with a mild soap solution followed by water. Do not use bleach (hypochlorite) immediately, as it may react with amine/amide residues; use simple detergent first.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12629738 (N-Methoxy-4-methylbenzamide).[2] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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